molecular formula C8H4F3NO2 B11790225 2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole

2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole

Katalognummer: B11790225
Molekulargewicht: 203.12 g/mol
InChI-Schlüssel: ZVEKDIDCJSVMHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the benzoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with difluoromethoxy-containing reagents in the presence of a suitable catalyst. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorinated oxazoles and benzoxazoles, such as:

Uniqueness

2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H4F3NO2

Molekulargewicht

203.12 g/mol

IUPAC-Name

2-(difluoromethoxy)-4-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO2/c9-4-2-1-3-5-6(4)12-8(13-5)14-7(10)11/h1-3,7H

InChI-Schlüssel

ZVEKDIDCJSVMHY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)N=C(O2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.